Garjasmin

Description

Structure

3D Structure

Properties

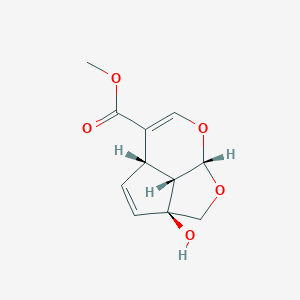

IUPAC Name |

methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.04,11]undeca-5,8-diene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-9(12)7-4-15-10-8-6(7)2-3-11(8,13)5-16-10/h2-4,6,8,10,13H,5H2,1H3/t6-,8-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJMOWDBOPKFBI-SSQAQTMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC2C3C1C=CC3(CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]2[C@H]3[C@@H]1C=C[C@]3(CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Signaling Pathways of Jasmonates

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of jasmonates, a class of lipid-derived plant hormones, with a focus on their natural origins and the methodologies for their extraction and purification. It is intended to serve as a technical resource for professionals in research, drug development, and related scientific fields. The information presented herein is a synthesis of established scientific literature.

Introduction to Jasmonates

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are ubiquitous signaling molecules in the plant kingdom, playing critical roles in regulating growth, development, and responses to a wide range of biotic and abiotic stresses. Initially discovered as a fragrant component of jasmine oil, methyl jasmonate (MeJA) and its free acid counterpart, JA, have since been identified in a vast array of plant species and even in some fungi. Their potent biological activities have made them a subject of intense research, not only for understanding fundamental plant biology but also for their potential applications in agriculture and medicine. This guide details the primary natural sources of these compounds and the technical protocols for their isolation and analysis.

Natural Sources of Jasmonates

Jasmonates are widely distributed throughout the plant kingdom and are also produced by certain species of fungi. The concentrations of these compounds can vary significantly depending on the species, tissue type, developmental stage, and environmental conditions.

2.1 Plant Sources

Jasmonates are found in both higher and lower plants, including angiosperms, gymnosperms, ferns, and mosses. In higher plants, their concentrations are often elevated in reproductive tissues and parts undergoing active growth or experiencing stress.

-

Flowers and Reproductive Tissues: These tissues generally exhibit the highest levels of jasmonates, where they are involved in processes such as pollen maturation and flower development. The essential oil of jasmine (Jasminum grandiflorum) is a historically significant source of methyl jasmonate.

-

Leaves and Vegetative Tissues: While basal levels in mature leaves are typically low, they can increase dramatically in response to wounding or herbivory. Young, developing leaves also tend to have higher concentrations.

-

Roots: Jasmonate levels in roots are generally lower than in aerial parts but play a crucial role in mediating responses to soil-borne pathogens and symbiotic interactions.

-

Seeds and Seedlings: The highest concentrations of jasmonic acid in soybean seeds and seedlings are found in the youngest organs, such as the hypocotyl hook and plumule[1].

2.2 Fungal Sources

Several species of fungi are known to produce jasmonates, sometimes in quantities that far exceed those typically found in plants. This makes them an attractive source for biotechnological production.

-

Lasiodiplodia theobromae (also known as Botryodiplodia theobromae): This plant pathogenic fungus is a prolific producer of jasmonic acid, with yields from submerged fermentation reported to be significantly higher than from plant sources.

-

Fusarium oxysporum : This fungus is known to produce a diverse array of over 20 different jasmonate compounds.

-

Aspergillus niger : When cultured in a liquid medium, this fungus can produce more than 25 different jasmonates, particularly when supplemented with jasmonic acid or its derivatives.

Quantitative Data on Jasmonate Content

The following tables summarize quantitative data on jasmonate concentrations in various natural sources and yields from production methods, as reported in the scientific literature.

Table 1: Jasmonate Concentration in Plant Tissues

| Plant Species | Tissue | Compound | Concentration (per gram fresh weight) | Reference |

| Hybrid Poplar | Leaves | Jasmonic Acid | 2.6 µg | [2] |

| Hybrid Poplar | Leaves | Methyl Jasmonate | 1.3 µg | [2] |

| Arabidopsis thaliana | Leaves | Methyl Jasmonate | 10 - 100 ng | [3][4] |

| Soybean | Leaves | Jasmonic Acid | Increased ~3x upon virus infection | [5] |

Table 2: Jasmonic Acid Yield from Fungal Fermentation

| Fungal Species | Fermentation Condition | Yield (mg/L) | Reference |

| Lasiodiplodia theobromae | Submerged Fermentation | 30.357 mg/L | [6] |

| Lasiodiplodia theobromae | Optimized Submerged Fermentation | 420 - 1250 mg/L | [7] |

| Lasiodiplodia iranensis | Shaken Culture with Tyrosol | ~314 mg/L | [8] |

Experimental Protocols for Isolation and Purification

The isolation of jasmonates from natural sources involves extraction, purification, and subsequent quantification. The choice of method depends on the source material and the desired purity and scale.

4.1 Protocol for Extraction and Purification from Plant Tissues

This protocol provides a general methodology for the extraction and purification of jasmonic acid and its derivatives from plant material.

-

Sample Preparation: Harvest approximately 0.5-1.0 g of fresh plant tissue, immediately freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle or a bead mill homogenizer.

-

Extraction:

-

To the powdered tissue, add 1-10 mL of a cold extraction solvent. A common solvent is 80% methanol in water containing an antioxidant like butylated hydroxytoluene (BHT) and 1% acetic acid. For simultaneous analysis of multiple phytohormones, a solution of methanol, water, and formic acid is also effective.

-

Vortex the mixture thoroughly and incubate at 4°C for 16-24 hours with gentle agitation.

-

Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the cell debris.

-

-

Purification using Solid-Phase Extraction (SPE):

-

The supernatant is collected and can be further purified using a C18 SPE cartridge.

-

Condition the C18 cartridge by washing with 1 mL of methanol, followed by equilibration with 1 mL of 1% acetic acid in water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities.

-

Elute the jasmonates with a suitable solvent. For instance, indole-3-acetic acid (IAA) and abscisic acid (ABA) can be eluted with 40% methanol, while jasmonic acid is subsequently eluted with 60% methanol[9]. Alternatively, a single elution with 80% acetonitrile containing 1% acetic acid can be used.

-

-

Final Preparation:

-

The eluate is dried under a stream of nitrogen or using a vacuum concentrator.

-

The dried residue is reconstituted in a small volume of the initial mobile phase for analysis by HPLC or GC-MS. For GC-MS analysis, derivatization with diazomethane to form the methyl ester is often required[9].

-

4.2 Protocol for Isolation from Fungal Culture

This protocol outlines the steps for isolating jasmonic acid from a liquid fermentation culture of Lasiodiplodia theobromae.

-

Culture Preparation: Grow the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth or a minimal salt medium) under optimal conditions for jasmonate production.

-

Extraction from Culture Filtrate:

-

Separate the fungal mycelium from the culture broth by vacuum filtration.

-

Acidify the culture filtrate to approximately pH 3.0 with a suitable acid.

-

Perform a liquid-liquid extraction of the acidified filtrate with an equal volume of ethyl acetate. Repeat this extraction multiple times to ensure complete recovery.

-

Alternatively, for a solid-phase approach, the acidified filtrate can be mixed with an adsorbent resin such as Amberlite® XAD-4, which has shown high efficiency (96.3%) in capturing jasmonates[10].

-

-

Purification:

-

The combined ethyl acetate extracts are dried over anhydrous sodium sulfate and then evaporated to dryness under reduced pressure.

-

The resulting crude extract can be further purified using chromatographic techniques such as High-Performance Thin-Layer Chromatography (HPTLC) or column chromatography. For HPTLC, a mobile phase of isopropanol-ammonia-water (10:1:1, v/v/v) can be used for separation on silica gel plates[11].

-

-

Quantification:

-

The purified jasmonic acid is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 210 nm or 295 nm) or by more sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

-

Visualization of Workflows and Pathways

5.1 General Experimental Workflow for Jasmonate Isolation

The following diagram illustrates a typical workflow for the isolation and purification of jasmonates from a natural source.

5.2 Jasmonic Acid Biosynthesis Pathway

The biosynthesis of jasmonic acid begins in the chloroplast and is completed in the peroxisome, starting from α-linolenic acid.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development | MDPI [mdpi.com]

- 6. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. madsg.com [madsg.com]

- 11. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]

Elucidation of the Jasmonate Biosynthetic Pathway: A Technical Guide for Researchers

Abstract

Jasmonates are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and defense against biotic and abiotic stresses. The elucidation of their biosynthetic pathway has been a significant focus of plant science research, providing a framework for understanding plant defense mechanisms and offering potential targets for crop improvement and novel drug development. This technical guide provides an in-depth overview of the core jasmonate biosynthetic pathway, focusing on the key enzymes, intermediates, and regulatory steps. It summarizes quantitative biochemical and metabolomic data, details common experimental protocols for pathway analysis, and utilizes visualizations to illustrate the complex relationships within the pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers actively engaged in or entering the field of plant biochemistry and natural product biosynthesis.

Introduction

The jasmonate family of compounds, including jasmonic acid (JA) and its bioactive conjugate jasmonoyl-isoleucine (JA-Ile), are synthesized via the octadecanoid pathway. This pathway is initiated in the chloroplasts and completed in the peroxisomes, involving a series of enzymatic reactions that convert α-linolenic acid into JA. The induction of this pathway is a hallmark of the plant's response to wounding by herbivores and infection by necrotrophic pathogens. Understanding the intricate details of this pathway is crucial for manipulating plant defense responses and exploring the pharmacological potential of its intermediates and final products.

The Core Biosynthetic Pathway

The biosynthesis of jasmonic acid begins with the release of α-linolenic acid (α-LeA) from chloroplast membranes. The pathway proceeds through two distinct cellular compartments: the chloroplast and the peroxisome.

Chloroplastic Reactions

-

Lipoxygenase (LOX): The first committed step is the dioxygenation of α-LeA by 13-lipoxygenase (13-LOX), which introduces molecular oxygen to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT). In Arabidopsis thaliana, LOX2 is a key isoform involved in this initial step.[1][2]

-

Allene Oxide Synthase (AOS): 13-HPOT is then rapidly converted to an unstable allene oxide, 12,13(S)-epoxy-octadecatrienoic acid (12,13-EOT), by the enzyme Allene Oxide Synthase (AOS), a member of the CYP74A family of cytochrome P450s.[3][4][5]

-

Allene Oxide Cyclase (AOC): The final step in the chloroplast is the stereospecific cyclization of 12,13-EOT by Allene Oxide Cyclase (AOC) to produce (9S,13S)-12-oxophytodienoic acid (cis-OPDA).[5][6]

Peroxisomal Reactions

cis-OPDA is transported from the chloroplast to the peroxisome for the subsequent reactions.

-

OPDA Reductase (OPR): Inside the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3), yielding 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).

-

β-Oxidation: The octanoic acid side chain of OPC-8:0 is shortened via three cycles of β-oxidation, a process involving Acyl-CoA Oxidase (ACX) and other β-oxidation enzymes. This series of reactions ultimately yields (+)-7-iso-jasmonic acid (JA).

Quantitative Data

The following tables summarize key quantitative data for the enzymes and metabolites of the jasmonate biosynthetic pathway, primarily from studies on the model organism Arabidopsis thaliana.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes in Arabidopsis thaliana

| Enzyme | Substrate | K_m_ (µM) | V_max_ (nkat/mg protein) | k_cat_/K_m_ (M⁻¹s⁻¹) | Notes |

| LOX2 | α-Linolenic Acid | N/A | N/A | N/A | Displays positive cooperativity. Phosphorylation of Ser600 inhibits activity.[7] |

| AOS (CYP74A1) | 13(S)-HPOT | N/A | N/A | 5.9 x 10⁷ | Activity is dramatically increased (48-fold) by association with detergent micelles.[3] |

| AOC (various) | 12,13-EOT | N/A | N/A | N/A | Activity is regulated by heteromerization of four isoforms (AOC1-4). Heteromers of AOC4+AOC1 and AOC4+AOC2 show the highest activity.[8] |

| OPR3 | (9S,13S)-OPDA | 35 | 53.7 | N/A | OPR3 is the primary isoenzyme involved in JA biosynthesis, effectively converting the natural OPDA stereoisomer. |

N/A: Data not available in a comparable format in the cited literature.

Table 2: Concentration of Jasmonates in Arabidopsis thaliana Leaves

| Compound | Condition | Concentration (ng/g FW) | Time Point | Reference |

| JA | Unwounded Control | ~25 - 35 | N/A | [9][10] |

| JA | Wounded | >250 | 30 s | [11] |

| JA | Wounded | ~1500 | 60 min | [12] |

| JA-Ile | Unwounded Control | ~1.5 | N/A | [13] |

| JA-Ile | Wounded | ~12 | 2 hours | [13] |

| JA-Ile | Wounded | ~250 | 60 min | [12] |

| cis-OPDA | Unwounded Control | ~100 | N/A | [12] |

| cis-OPDA | Wounded | ~100 (no significant increase) | 60 min | [12][14] |

FW: Fresh Weight. Concentrations can vary based on developmental stage, specific leaf, and growth conditions.

Experimental Protocols

The elucidation of the jasmonate pathway has relied on a combination of genetic, biochemical, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Enzyme Activity Assays

a) Lipoxygenase (LOX) Activity Assay (Spectrophotometric)

-

Principle: This assay measures the formation of conjugated dienes from a polyunsaturated fatty acid substrate (e.g., linoleic or α-linolenic acid), which results in an increase in absorbance at 234 nm.

-

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM sodium phosphate buffer (pH 6.5-7.5) and the fatty acid substrate (e.g., 50-100 µM sodium linoleate).

-

Enzyme Preparation: Prepare a crude or purified enzyme extract from plant tissue.

-

Initiation: Start the reaction by adding a small volume of the enzyme extract to the reaction mixture.

-

Measurement: Immediately monitor the increase in absorbance at 234 nm using a spectrophotometer.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient for the conjugated diene product (ε = 25,000 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute.

-

b) Allene Oxide Synthase (AOS) Activity Assay (Spectrophotometric)

-

Principle: This assay measures the disappearance of the hydroperoxide substrate (e.g., 13-HPOT), which is detected by a decrease in absorbance at 234 nm due to the loss of the conjugated diene system.

-

Protocol:

-

Substrate Preparation: Synthesize the 13-HPOT substrate by reacting α-linolenic acid with soybean lipoxygenase.

-

Reaction Mixture: Prepare a reaction buffer of 50 mM potassium phosphate (pH 7.0) containing 30-60 µM 13-HPOT.

-

Initiation: Add the purified or recombinant AOS enzyme to the reaction mixture to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 234 nm over time.

-

Calculation: Activity is expressed as the change in A₂₃₄ per minute per milligram of protein.

-

c) Allene Oxide Cyclase (AOC) Activity Assay (Coupled Assay with HPLC)

-

Principle: Since the substrate for AOC (12,13-EOT) is highly unstable, a coupled enzyme assay is used. Recombinant AOS is used to generate 12,13-EOT in situ from 13-HPOT. The AOC then converts the 12,13-EOT to cis-OPDA, which is a stable product that can be quantified by HPLC.

-

Protocol:

-

Enzyme Preparation: Use purified recombinant AOS and AOC.

-

Reaction:

-

Incubate an excess of AOS with 13-HPOT to generate 12,13-EOT.

-

Add the AOC-containing sample to this reaction mixture.

-

Allow the reaction to proceed for a defined time (e.g., 30 minutes).

-

-

Extraction: Stop the reaction and extract the products with an organic solvent (e.g., diethyl ether or ethyl acetate) after acidification.

-

Quantification: Evaporate the solvent, resuspend the residue in methanol, and analyze the formation of OPDA using reverse-phase HPLC, monitoring at ~220 nm. Compare the retention time and peak area to an authentic OPDA standard.

-

Quantification of Jasmonates by LC-MS/MS

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of phytohormones due to its high selectivity and ability to measure multiple compounds in a single run. Stable isotope-labeled internal standards are used for precise quantification.[15][16]

-

Protocol:

-

Sample Collection: Harvest plant tissue (e.g., 50-100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Extraction:

-

Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., methanol or an ethyl acetate/methanol mixture).

-

Add a known amount of a stable isotope-labeled internal standard mixture (e.g., d₆-JA, d₅-JA-Ile).

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Purification (Optional but Recommended): Use solid-phase extraction (SPE) with a mixed-mode or reverse-phase cartridge to clean up the extract and enrich for the analytes of interest.

-

LC-MS/MS Analysis:

-

Inject the purified extract onto a reverse-phase C18 column.

-

Separate the compounds using a gradient of acidified water and acetonitrile/methanol.

-

Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

-

-

Quantification: Calculate the concentration of each endogenous jasmonate by comparing its peak area to that of its co-eluting labeled internal standard.

-

Gene Expression Analysis by qRT-PCR

-

Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the transcript abundance of jasmonate biosynthetic genes, providing insight into how the pathway is regulated at the transcriptional level in response to various stimuli.

-

Protocol:

-

RNA Extraction: Isolate total RNA from plant tissue using a commercial kit or a TRIzol-based method. Ensure high purity and integrity of the RNA.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers (for genes like LOX2, AOS, AOC, OPR3), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

Include primers for one or more stably expressed reference (housekeeping) genes (e.g., ACTIN, UBIQUITIN, EF1α) for normalization.

-

-

Data Analysis:

-

Run the reaction on a real-time PCR cycler.

-

Determine the quantification cycle (Cq) for each gene.

-

Calculate the relative expression of the target genes using the ΔΔCq method, normalizing the data to the reference gene(s).

-

-

Visualizations

Diagrams of Pathways and Workflows

Caption: The jasmonate biosynthetic pathway, showing key intermediates and enzyme locations.

Caption: A typical experimental workflow for quantifying jasmonates using LC-MS/MS.

Caption: Standard workflow for analyzing biosynthetic gene expression via qRT-PCR.

Conclusion

The elucidation of the jasmonate biosynthetic pathway represents a significant achievement in plant biology, providing deep insights into the molecular mechanisms of plant defense and development. The methodologies and data presented in this guide offer a robust toolkit for researchers. Future work will likely focus on the intricate regulatory networks that control this pathway, including transcriptional regulation, post-translational modifications of enzymes, and the role of metabolite transport between cellular compartments. A deeper understanding of these processes will continue to open new avenues for the development of resilient crops and novel therapeutic agents.

References

- 1. Arabidopsis lipoxygenase 2 is essential for formation of green leaf volatiles and five-carbon volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Allene oxide synthase from Arabidopsis thaliana (CYP74A1) exhibits dual specificity that is regulated by monomer-micelle association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ALLENE OXIDE SYNTHASE and HYDROPEROXIDE LYASE, Two Non-Canonical Cytochrome P450s in Arabidopsis thaliana and Their Different Roles in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Crystal Structure of Arabidopsis thaliana Allene Oxide Cyclase: Insights into the Oxylipin Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudophosphorylation of Arabidopsis jasmonate biosynthesis enzyme lipoxygenase 2 via mutation of Ser600 inhibits enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | A Holistic Approach to Analyze Systemic Jasmonate Accumulation in Individual Leaves of Arabidopsis Rosettes Upon Wounding [frontiersin.org]

- 13. Wounding Triggers Wax Biosynthesis in Arabidopsis Leaves in an Abscisic Acid–Dependent and Jasmonoyl-Isoleucine-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allene oxide synthase: a major control point in Arabidopsis thaliana octadecanoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Gardenin A

Disclaimer: The term "Garjasmin" did not yield any results in scientific and chemical databases. It is presumed to be a misspelling. This guide will focus on Gardenin A , a plausible alternative with a similar name and well-documented properties.

This technical guide provides a comprehensive overview of the physical and chemical properties of Gardenin A, a polymethoxyflavone found in medicinal plants. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and biological signaling pathways.

Physical and Chemical Properties of Gardenin A

The physical and chemical properties of Gardenin A are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis.

Table 1: General and Physical Properties of Gardenin A

| Property | Value | Source |

| Chemical Name | 5-hydroxy-6,7,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | [1][2] |

| Molecular Formula | C₂₁H₂₂O₉ | [2] |

| Molecular Weight | 418.39 g/mol | [3] |

| CAS Number | 21187-73-5 | [1][2][3] |

| Appearance | Not explicitly stated, but flavonoids are typically crystalline solids. | |

| Storage Temperature | -20°C | [1][3] |

Table 2: Solubility Properties of Gardenin A

| Solvent | Solubility | Source |

| Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

| In-vivo Formulation | Soluble in a mixture of DMSO, PEG300, Tween-80, and saline. | [4] |

Table 3: Spectroscopic Data for Gardenin A

| Spectroscopic Technique | Data Summary | Source |

| UV-Visible (UV-Vis) | UV-Visible spectral measurements are used for analysis, with spectra shifting in the presence of specific reagents, aiding in structural elucidation.[5] A related colorant from gardenia fruit has a maximum UV absorption (λmax) at 450 nm.[6] | [5][6] |

| Infrared (IR) | IR spectral data is available and can be used for the identification of functional groups.[2] Studies on Gardeniae Fructus have utilized Mid-Infrared (MIR) and Near-Infrared (NIR) spectroscopy for analysis.[7] | [2][7] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectral data are available for Gardenin A and related compounds, providing detailed structural information. | [2][8] |

| Mass Spectrometry (MS) | MS-MS and LC-MS data are available, which are used to determine the mass and fragmentation pattern of the molecule.[2] HPLC-MS has been used in the study of Gardenin A metabolism.[9] | [2][9] |

Experimental Protocols

This section details the methodologies for the extraction, purification, and characterization of Gardenin A.

2.1. Extraction and Isolation of Gardenin A

Gardenin A can be isolated from its natural sources, such as the gum resin of Gardenia gummifera or the fruits of Gardenia jasminoides.[1][5] A general protocol based on methods for similar compounds is as follows:

-

Preparation of Plant Material: The dried plant material (e.g., fruit or resin) is pulverized to increase the surface area for extraction.

-

Extraction:

-

Ultrasonic-Assisted Extraction: The powdered material is soaked in a suitable solvent, such as water or ethanol, and subjected to ultrasonic-assisted extraction.[10] This enhances the extraction efficiency.

-

Dynamic Countercurrent Extraction: This method can also be employed for a more efficient extraction process.[11]

-

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to obtain a concentrated extract.

-

Liquid-Liquid Partitioning: The concentrate can be further purified by dissolving it in water and performing liquid-liquid extraction with a solvent of low polarity to separate compounds based on their solubility.[10]

2.2. Purification of Gardenin A

The crude extract containing Gardenin A can be purified using various chromatographic techniques:

-

Column Chromatography: The extract is loaded onto a silica gel or polyamide resin column.[11] Elution with a gradient of solvents (e.g., hexane-ethyl acetate) separates the compounds based on their polarity.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify the fractions containing Gardenin A.[5]

-

High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be used as a final purification step.

2.3. Characterization of Gardenin A

The purified Gardenin A is characterized using the following spectroscopic methods:

-

UV-Visible Spectroscopy: The UV-Vis spectrum of the purified compound is recorded in a suitable solvent (e.g., ethanol). The addition of shift reagents can provide further structural information.[5]

-

Infrared Spectroscopy: An IR spectrum is obtained to identify the characteristic functional groups present in the molecule.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the detailed chemical structure of Gardenin A.

-

Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

Signaling Pathways of Gardenin A

Gardenin A has been shown to exert its biological effects through the modulation of specific signaling pathways.

3.1. Neuritogenesis Promoting Pathway

Gardenin A promotes the growth of neurites by activating the MAPK/ERK, PKC, and PKA-dependent CREB signaling pathways.[1][12][13]

3.2. Neuroprotective Pathway

In a model of Parkinson's disease, Gardenin A has demonstrated neuroprotective effects by activating the NRF2 antioxidant pathway and inhibiting the pro-inflammatory NF-κB pathway.[14]

References

- 1. Gardenin A | CAS:21187-73-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Gardenin A | C21H22O9 | CID 261859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gardenin A analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. asianpubs.org [asianpubs.org]

- 6. thaiscience.info [thaiscience.info]

- 7. Mid-infrared and near-infrared spectroscopy for rapid detection of Gardeniae Fructus by a liquid-liquid extraction process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GARDENIN B(2798-20-1) 1H NMR spectrum [chemicalbook.com]

- 9. Gardenin A: Metabolites of a Traditional Chinese Medicine [thermofisher.com]

- 10. CN102212092A - Preparation method for high-purity jasminoidin - Google Patents [patents.google.com]

- 11. CN105315705B - The method of extraction purification Gardenia Yellow in cape jasmine - Google Patents [patents.google.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. abmole.com [abmole.com]

- 14. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Molecular Docking Studies of "Garjasmin": A Technical Overview

Introduction

In silico molecular docking has emerged as a powerful and indispensable tool in modern drug discovery and development.[1][2][3][4] This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][5] By simulating the interaction between a ligand (such as a small molecule like "Garjasmin") and a target protein, researchers can gain valuable insights into the binding affinity, mode of interaction, and potential therapeutic efficacy of the compound.[5][6] This technical guide provides a comprehensive overview of the methodologies, data interpretation, and applications of in silico molecular docking studies, with a focus on the hypothetical analysis of "this compound."

Core Principles of Molecular Docking

Molecular docking simulations are fundamentally based on the principles of molecular mechanics and scoring functions. The process involves two main stages:

-

Sampling: This stage explores the conformational space of the ligand within the binding site of the target protein to generate a wide range of possible binding poses.

-

Scoring: Each generated pose is then evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).[7] These functions take into account various energetic contributions, including electrostatic interactions, van der Waals forces, hydrogen bonding, and solvation effects.[5]

The goal is to identify the binding pose with the most favorable score, which is predicted to be the most stable and representative of the actual binding mode.[3]

Experimental Protocols: A Step-by-Step Guide

A typical in silico molecular docking workflow involves several key steps, as outlined below. This protocol serves as a general guideline and may be adapted based on the specific software and research objectives.

1. Preparation of the Target Protein

-

Acquisition of Protein Structure: The three-dimensional structure of the target protein is typically obtained from a public database such as the Protein Data Bank (PDB).

-

Protein Refinement: The downloaded protein structure often requires preprocessing to remove water molecules, add hydrogen atoms, and assign correct bond orders and charges. This step is crucial for ensuring the accuracy of the docking simulation.

-

Binding Site Identification: The active site or binding pocket of the protein, where the ligand is expected to bind, must be defined. This can be done based on experimental evidence or by using computational tools that predict potential binding sites.[8]

2. Preparation of the Ligand ("this compound")

-

Ligand Structure Generation: The 2D or 3D structure of "this compound" is created using chemical drawing software.

-

Ligand Optimization: The ligand's geometry is optimized to its lowest energy conformation. This step often involves assigning correct protonation states and tautomers at a physiological pH.

3. Molecular Docking Simulation

-

Software Selection: A variety of software packages are available for molecular docking, each with its own algorithms and scoring functions. Common examples include AutoDock, Glide, and MOE.[8]

-

Grid Box Generation: A grid box is defined around the identified binding site of the target protein. This box specifies the search space for the ligand during the docking process.

-

Docking Execution: The docking software systematically samples different conformations and orientations of "this compound" within the grid box and calculates the binding score for each pose.

4. Analysis of Docking Results

-

Binding Affinity Evaluation: The docking scores of the different poses are ranked to identify the most favorable binding mode. Lower binding energy values generally indicate a higher binding affinity.

-

Interaction Analysis: The interactions between "this compound" and the amino acid residues of the target protein in the top-ranked pose are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex.

Data Presentation: Interpreting the Results

The quantitative data generated from molecular docking studies are typically summarized in tables for easy comparison and interpretation.

Table 1: Hypothetical Docking Results for "this compound" with Target Proteins

| Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) (Predicted) | Interacting Residues |

| Target A | -8.5 | 0.5 | TYR123, ASP125, PHE256 |

| Target B | -7.2 | 5.2 | LEU45, VAL89, ALA101 |

| Target C | -9.1 | 0.1 | ARG34, GLU78, TRP150 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only, as no specific molecular docking studies for "this compound" were found in the public domain.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding the complex processes and relationships in molecular docking studies.

References

- 1. mdpi.com [mdpi.com]

- 2. High-performance drug discovery: computational screening by combining docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Performance Drug Discovery: Computational Screening by Combining Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Predicting drug–target binding affinity with cross-scale graph contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Computational analysis of interactions in structurally available protein-glycosaminoglycan complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Biological Activities of Gardenia jasminoides: A Technical Guide for Researchers

Introduction

Gardenia jasminoides Ellis, commonly known as Gardenia or Cape Jasmine, is a plant belonging to the Rubiaceae family that has been used for centuries in traditional Chinese medicine. In recent years, scientific interest has focused on elucidating the pharmacological properties of its extracts and primary bioactive constituents. This technical guide provides an in-depth overview of the key biological activities of Gardenia jasminoides and its major components, including geniposide, genipin, crocin, and crocetin. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Anti-inflammatory Activity

Extracts of Gardenia jasminoides and its isolated iridoid glycosides, particularly geniposide, have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. The primary mechanism of action involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory potential of geniposide has been quantified through its ability to inhibit the production of various pro-inflammatory cytokines and enzymes in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

| Compound | Cell Line | Mediator | IC50 Value | Reference |

| Geniposide | RAW 264.7 | Nitric Oxide (NO) | 135.9 µM | [1][2] |

| Geniposide | RAW 264.7 | TNF-α | 310.3 µM | [1][2] |

| Geniposide | RAW 264.7 | IL-6 | 1454 µM | [1][2] |

| Geniposide | RAW 264.7 | MCP-1 | 91.08 µM | [1][2] |

| Geniposide | RA-FLS | Cell Viability (48h) | 31.76 µM | [3] |

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the determination of the anti-inflammatory effects of a test compound (e.g., geniposide) on LPS-stimulated RAW 264.7 macrophages.

-

Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. A standard curve of sodium nitrite is used to determine the NO concentration.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-stimulated control group. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the inflammatory mediator production.

Signaling Pathway: Geniposide Inhibition of the TLR4/NF-κB Pathway

Geniposide exerts its anti-inflammatory effects primarily by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which is a key pathway in the inflammatory response to bacterial endotoxins like LPS. This inhibition leads to the downstream suppression of nuclear factor-kappa B (NF-κB) activation.

Caption: Geniposide inhibits LPS-induced inflammation via the TLR4/NF-κB pathway.

Antioxidant Activity

The carotenoid constituents of Gardenia jasminoides, crocin and crocetin, are potent antioxidants. Their ability to scavenge free radicals contributes significantly to the overall protective effects of the plant extract.

Quantitative Data: Free Radical Scavenging Activity

The antioxidant capacity of crocin is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

| Compound | Assay | IC50 Value | Reference |

| Crocin | DPPH Radical Scavenging | 27.50 ± 0.005 µg/mL | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the free radical scavenging activity of a test compound using the DPPH assay.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of dilutions of the test compound (e.g., crocin) in methanol.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Determine the IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Experimental Workflow: DPPH Assay

The workflow for the DPPH assay is a straightforward procedure to quantify antioxidant capacity.

Caption: Workflow for the DPPH free radical scavenging assay.

Neuroprotective Activity

Gardenia jasminoides extract and its constituents have shown promise in protecting neuronal cells from various insults, suggesting potential therapeutic applications in neurodegenerative diseases.

Quantitative Data: Protection of Neuronal Cells

The neuroprotective effects of Gardenia jasminoides extract have been demonstrated in cell-based models of neurotoxicity.

| Treatment | Cell Line | Insult | Effect | Reference |

| Gardenia jasminoides extract (100 µM) | SH-SY5Y | Zinc Sulfate (100 µM) | Significantly increased cell viability and reduced apoptosis | [5] |

Experimental Protocol: In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to evaluate the neuroprotective effects of a test compound against a neurotoxin in the human neuroblastoma cell line SH-SY5Y.

-

Cell Culture: Grow SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Plate the cells in 96-well plates at a suitable density and allow them to attach.

-

Pre-treatment: Treat the cells with different concentrations of the Gardenia jasminoides extract or test compound for 2 hours.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 100 µM zinc sulfate) for 24-48 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Anti-cancer Activity

Genipin, the aglycone of geniposide, has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, highlighting its potential as an anti-cancer agent.

Quantitative Data: Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of genipin have been determined in several cancer cell lines.

| Compound | Cell Line | IC50 Value | Reference |

| Genipin | K562 (Human leukemia) | ~250 µM | [6] |

| Genipin | HCT116 (Human colon cancer) | Not specified, but dose-dependent decrease in viability | |

| Genipin | A549 (Non-small-cell lung cancer) | 117 µM (for derivative 2b) | [7] |

| Genipin | HeLa (Cervical cancer) | 419 ± 27.25 µM | [8] |

Experimental Protocol: Apoptosis Assay by Flow Cytometry

This protocol outlines the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with a test compound.

-

Cell Culture and Treatment: Culture a cancer cell line (e.g., HCT116) and treat with various concentrations of genipin for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Signaling Pathway: Genipin-Induced Apoptosis

Genipin can induce apoptosis through multiple pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In K562 leukemia cells, genipin has been shown to activate the JNK/Fas-L pathway.

Caption: Genipin-induced apoptosis in K562 cells via the JNK/Fas-L pathway.

Gardenia jasminoides and its bioactive compounds, particularly geniposide, genipin, and crocin, exhibit a wide range of promising biological activities. The data and protocols presented in this technical guide provide a foundation for further research into the therapeutic potential of these natural products. Future studies should focus on elucidating the detailed molecular mechanisms, exploring synergistic effects of the various compounds, and translating these preclinical findings into clinical applications. The development of standardized extracts and optimized delivery systems will be crucial for harnessing the full therapeutic potential of Gardenia jasminoides.

References

- 1. researchgate.net [researchgate.net]

- 2. Crocin Bleaching Assay Using Purified Di-gentiobiosyl Crocin (-crocin) from Iranian Saffron - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Effect of geniposide on LPS-induced activation of TLR4-NF-κB pathway in RAW264.7 macrophage cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Garjasmin: Unraveling the Mechanism of Action of a Novel Therapeutic Candidate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Recent advancements in pharmacological research have identified "Garjasmin," a novel compound with significant therapeutic potential. This document provides a comprehensive overview of the predicted mechanism of action of this compound, based on currently available preclinical data. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular interactions, signaling pathways, and the experimental basis for these predictions. The information is presented to facilitate further investigation and to guide future research and development efforts.

Introduction

This compound has emerged as a promising candidate in early-stage drug discovery. While the complete pharmacological profile is still under investigation, initial studies have elucidated key aspects of its mechanism of action. This guide synthesizes the existing data to present a coherent model of how this compound exerts its effects at a molecular and cellular level.

Predicted Mechanism of Action

The primary mechanism of action for this compound is predicted to be the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is implicated in a wide range of diseases.

Molecular Target: IKKβ

This compound is hypothesized to directly target and inhibit IκB kinase β (IKKβ) , a key enzyme in the NF-κB signaling cascade. By binding to IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB.

Signaling Pathway

The proposed signaling pathway for this compound's action is illustrated below. In the absence of this compound, inflammatory stimuli lead to the activation of IKKβ, which then phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound, by inhibiting IKKβ, effectively blocks this entire cascade.

Caption: Predicted signaling pathway of this compound's inhibitory action on the NF-κB cascade.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from preclinical in vitro assays. These values provide a preliminary assessment of this compound's potency and selectivity.

| Parameter | Value | Assay Type | Cell Line |

| IKKβ IC50 | 50 nM | Kinase Assay | N/A (Enzymatic) |

| NF-κB Reporter IC50 | 200 nM | Luciferase Reporter Assay | HEK293T |

| Cell Viability (CC50) | > 10 µM | MTT Assay | THP-1 |

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of the predicted mechanism of action are provided below.

IKKβ Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on IKKβ enzymatic activity.

Methodology:

-

Recombinant human IKKβ enzyme is incubated with a fluorescently labeled IκBα peptide substrate and ATP in a kinase buffer.

-

This compound is added at varying concentrations to the reaction mixture.

-

The reaction is allowed to proceed for 60 minutes at 30°C.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence polarization reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

NF-κB Luciferase Reporter Assay

Objective: To measure the inhibitory effect of this compound on NF-κB-mediated gene transcription in a cellular context.

Methodology:

-

HEK293T cells are transiently co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization.

-

After 24 hours, cells are pre-treated with various concentrations of this compound for 1 hour.

-

Cells are then stimulated with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

-

Cell lysates are collected, and both firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

The ratio of firefly to Renilla luciferase activity is calculated, and IC50 values are determined.

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

MTT Cell Viability Assay

Objective: To assess the cytotoxicity of this compound.

Methodology:

-

THP-1 cells are seeded in a 96-well plate and treated with a range of this compound concentrations for 24 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.

-

The formazan crystals are solubilized with a solubilization buffer.

-

The absorbance at 570 nm is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the CC50 (50% cytotoxic concentration) is determined.

Conclusion and Future Directions

The current body of evidence strongly suggests that this compound acts as a potent inhibitor of the NF-κB signaling pathway by directly targeting IKKβ. The in vitro data demonstrates its efficacy at nanomolar concentrations with a favorable cytotoxicity profile.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the therapeutic effect of this compound in animal models of inflammatory diseases.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Understanding the absorption, distribution, metabolism, and excretion of this compound.

-

Off-target screening: Identifying any potential off-target effects to assess the compound's selectivity and safety profile.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and drug-like properties.

The continued investigation of this compound holds significant promise for the development of a novel therapeutic agent for a variety of inflammatory and autoimmune disorders.

Garjasmin: A Literature Review of an Iridoid from Viburnum cylindricum and its Potential Pharmacological Significance

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Garjasmin, a novel iridoid compound isolated from Viburnum cylindricum, belongs to a class of monoterpenoids with a broad spectrum of reported biological activities. While direct experimental evidence for the bioactivity of this compound is currently limited, its structural classification as an iridoid and its origin from a plant genus known for producing pharmacologically active compounds suggest significant therapeutic potential. This technical guide provides a comprehensive review of the available literature on this compound, its chemical properties, and the known biological activities of structurally similar iridoids isolated from the Viburnum genus. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this compound and related iridoid compounds. Particular focus is placed on summarizing quantitative data, detailing experimental protocols for key bioassays, and illustrating relevant biological pathways.

Introduction to this compound and the Iridoids of Viburnum

This compound is a naturally occurring iridoid identified in Viburnum cylindricum, an evergreen shrub belonging to the Adoxaceae family.[1] The genus Viburnum is a rich source of diverse secondary metabolites, including a significant number of iridoids, which are monoterpenoid compounds characterized by a cyclopentane[c]pyran skeleton.

Chemical Profile of this compound:

-

Molecular Formula: C₁₁H₁₂O₅

-

IUPAC Name: methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.0⁴,¹¹]undeca-5,8-diene-8-carboxylate

-

Molecular Weight: 224.21 g/mol

-

Synonyms: 144868-43-9

While specific biological activities of this compound have not been extensively reported, the broader class of iridoids and extracts from Viburnum species have demonstrated a wide array of pharmacological effects, including neuroprotective, anti-inflammatory, immunomodulatory, hepatoprotective, cardioprotective, anticancer, antioxidant, and antimicrobial properties. This suggests that this compound may possess similar activities, making it a compound of interest for further investigation.

Potential Biological Activities and Similar Compounds

Based on the known bioactivities of iridoids from the Viburnum genus, the following sections outline the potential therapeutic areas for this compound and detail the activities of structurally related compounds.

Cytotoxic Activity

Several iridoids isolated from Viburnum species have exhibited cytotoxic effects against various cancer cell lines. Notably, two iridoids, brachybones J and brachybone K , isolated from the twigs of Viburnum brachybotryum, have shown activity against the HCT-116 human colon cancer cell line.

Table 1: Cytotoxic Activity of Iridoids from Viburnum Species

| Compound | Source | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Brachybone J | Viburnum brachybotryum | HCT-116 | Cytotoxic | Not Reported | |

| Brachybone K | Viburnum brachybotryum | HCT-116 | Cytotoxic | Not Reported |

Note: Specific IC₅₀ values were not available in the reviewed literature.

Neuroprotective Effects

Iridoid glycosides from Viburnum odoratissimum have demonstrated neuroprotective capabilities. Research has shown that certain terpenoids from this species can protect SH-SY5Y human neuroblastoma cells from H₂O₂-induced damage, suggesting a potential role in mitigating oxidative stress-related neuronal cell death.[2]

Table 2: Neuroprotective Activity of Iridoids from Viburnum Species

| Compound/Extract | Source | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Iridoid Glycosides | Viburnum odoratissimum | SH-SY5Y | Neuroprotective | Not Reported | [2] |

Note: Specific IC₅₀ values were not available in the reviewed literature.

Anti-inflammatory and Antioxidant Activities

The genus Viburnum is known to produce compounds with anti-inflammatory and antioxidant properties.[3] While specific iridoids from Viburnum cylindricum have not been individually assessed for these activities in the available literature, the general pharmacological profile of the genus and the iridoid class of compounds suggests that this compound may also possess these effects.

Experimental Protocols

This section provides detailed methodologies for the key bioassays relevant to the potential activities of this compound and its analogs.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][5][6][7]

Protocol:

-

Cell Seeding: Plate cells (e.g., HCT-116, A549, HeLa) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., brachybones J and K) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the compound concentration.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[8][9]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Iridoid Biosynthesis Pathway

The biosynthesis of iridoids is a complex enzymatic process that originates from geranyl pyrophosphate.

Caption: Simplified biosynthetic pathway of iridoids.

Experimental Workflow for Cytotoxicity Screening

This workflow outlines the key steps in evaluating the cytotoxic potential of a compound.

Caption: Workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

This compound, an iridoid from Viburnum cylindricum, represents a promising lead compound for drug discovery. Although direct evidence of its biological activity is lacking, the well-documented pharmacological properties of other iridoids from the Viburnum genus, particularly their cytotoxic and neuroprotective effects, provide a strong rationale for further investigation.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from Viburnum cylindricum to obtain sufficient quantities for comprehensive biological screening.

-

In Vitro Bioassays: Systematically evaluating the cytotoxic, neuroprotective, anti-inflammatory, and antioxidant activities of pure this compound using the standardized protocols outlined in this guide.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Structural Analogs: Synthesizing or isolating structural analogs of this compound to establish structure-activity relationships and optimize for potency and selectivity.

This technical guide serves as a starting point for unlocking the therapeutic potential of this compound and other related iridoids from the rich chemical diversity of the Viburnum genus. The data and protocols presented herein are intended to facilitate further research and development in this promising area of natural product chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective terpenoids from the leaves of Viburnum odoratissimum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Viburnum opulus L.—A Review of Phytochemistry and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Derivatization of Garjasmin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garjasmin is a natural product characterized by a unique and complex dioxatricyclo[5.3.1.04,11]undeca-5,8-diene core structure. This intricate architecture, featuring a secondary alcohol, a methyl ester, and an enol ether functional group, presents a compelling target for synthetic chemists and a potential scaffold for the development of novel therapeutic agents. The strategic modification of its functional groups could lead to the discovery of derivatives with enhanced biological activity.

These application notes provide a comprehensive overview of a proposed total synthesis of the this compound core and detailed protocols for the derivatization of its key functional groups. The methodologies are based on well-established synthetic principles and analogous reactions reported in the chemical literature for similar structural motifs.

Proposed Total Synthesis of the this compound Core

A plausible retrosynthetic analysis of the this compound core suggests a strategy centered around a key intramolecular Diels-Alder reaction to construct the tricyclic framework.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of the this compound core.

Forward Synthetic Approach

The proposed forward synthesis would commence with readily available starting materials, leading to a linear precursor poised for the key intramolecular Diels-Alder reaction. Subsequent functional group manipulations would then yield the this compound core.

Caption: Proposed forward synthesis of the this compound core.

Experimental Protocol: Proposed Synthesis of the this compound Core

Materials:

-

Appropriate solvents (e.g., Toluene, Dichloromethane)

-

Lewis acid catalyst (e.g., Trimethylaluminum)

-

Reagents for functional group manipulations (e.g., protecting group reagents, oxidizing/reducing agents)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

-

Synthesis of the Linear Dieneyne Precursor: This would involve a multi-step sequence to assemble the linear precursor containing the diene and alkyne functionalities necessary for the intramolecular Diels-Alder reaction. The specific steps would be dictated by the chosen starting materials.

-

Intramolecular Diels-Alder Cycloaddition:

-

Dissolve the linear dieneyne precursor in a high-boiling point solvent such as toluene.

-

Add a suitable Lewis acid catalyst to promote the cycloaddition.

-

Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction, and purify the tricyclic product by flash column chromatography.

-

-

Functional Group Manipulation:

-

Perform necessary protecting group manipulations, oxidations, or reductions to install the correct functionality on the tricyclic core, mirroring that of this compound.

-

Quantitative Data (Hypothetical)

| Step | Reactant | Product Yield (%) | Purity (%) |

| Linear Precursor Synthesis | Starting Material A | 65 | >95 |

| Intramolecular Diels-Alder | Linear Precursor | 50 | >90 |

| Functional Group Manipulation | Tricyclic Intermediate | 80 | >98 |

Derivatization of this compound

The functional groups of this compound offer multiple points for derivatization to explore structure-activity relationships.

Derivatization Strategies

Caption: Potential derivatization pathways for this compound.

Experimental Protocols: Derivatization

1. Derivatization of the Secondary Alcohol

-

Esterification (Acylation):

-

Dissolve this compound in anhydrous dichloromethane.

-

Add an excess of an acid chloride (e.g., acetyl chloride, benzoyl chloride) and a base (e.g., triethylamine or pyridine).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ester by flash column chromatography.

-

-

Etherification (Williamson Ether Synthesis):

-

Suspend sodium hydride in anhydrous tetrahydrofuran (THF).

-

Add a solution of this compound in anhydrous THF dropwise at 0 °C.

-

After stirring for 30 minutes, add an alkyl halide (e.g., methyl iodide, benzyl bromide).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction with water.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the ether derivative by flash column chromatography.

-

2. Derivatization of the Methyl Ester

-

Amidation:

-

Treat the methyl ester of this compound with a solution of an amine in a suitable solvent.

-

The reaction may require heating or the use of a catalyst depending on the reactivity of the amine.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent and purify the resulting amide.

-

-

Reduction to an Alcohol:

-

Dissolve the methyl ester derivative in an anhydrous solvent like THF.

-

Add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature.

-

Quench the reaction carefully by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting suspension and extract the filtrate with an organic solvent.

-

Dry the organic layer and concentrate to yield the primary alcohol, which can be purified by chromatography.

-

3. Derivatization of the Enol Ether

-

Hydrolysis to a Ketone:

-

Treat the enol ether of this compound with a mild acidic solution (e.g., aqueous acetic acid or a catalytic amount of a stronger acid).

-

Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting ketone.

-

Quantitative Data for Derivatization (Hypothetical)

| Functional Group | Reaction | Reagent | Product Yield (%) | Purity (%) |

| Secondary Alcohol | Acetylation | Acetyl Chloride | 95 | >98 |

| Secondary Alcohol | Benzylation | Benzyl Bromide/NaH | 85 | >95 |

| Methyl Ester | Amidation (NH₃) | Ammonia | 70 | >90 |

| Methyl Ester | Reduction | LiAlH₄ | 90 | >95 |

| Enol Ether | Hydrolysis | Acetic Acid (aq) | 88 | >95 |

Disclaimer: The synthetic and derivatization protocols described herein are proposed based on established chemical principles and have not been experimentally validated for this compound itself due to the absence of specific literature. Researchers should exercise standard laboratory safety precautions and optimize these procedures as necessary.

Application Notes & Protocols: Garjasmin Analytical Standards and Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garjasmin is an iridoid aglycone that has been isolated from the flowers of Gardenia jasminoides Ellis, a plant with a long history of use in traditional medicine. As a distinct phytochemical entity, the precise quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, standardization, and further pharmacological research.

These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While analytical standards for this compound are commercially available, it is important to note that, to date, its specific biological activities and associated signaling pathways are not extensively documented in publicly available scientific literature. The focus of this document is therefore on the analytical methodologies for its quantification.

Analytical Standards

High-purity this compound analytical standards are essential for the development and validation of quantitative assays. These standards are available from several commercial suppliers.

| Product Name | Catalog Number | Purity | Supplier Examples |

| This compound | BCN6251 | ≥98% | BioCrick[1] |

| This compound | HY-N3625 | ≥98% | MedChemExpress[2][3] |

| This compound | CFN99492 | ≥98% | Clementia Biotech[4] |

Note: This table is for informational purposes. Please refer to the suppliers' websites for the most current product information.

Quantification of this compound by HPLC-UV

This protocol outlines a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound. The method is based on principles applied to the analysis of similar iridoid compounds.

Experimental Protocol

3.1.1. Equipment and Reagents

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid or Acetic acid (analytical grade)

-

Syringe filters (0.45 µm)

3.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 min, then 5 min at 90% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm |

3.1.3. Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation:

-

For plant extracts, accurately weigh the extract and dissolve in methanol using sonication.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-